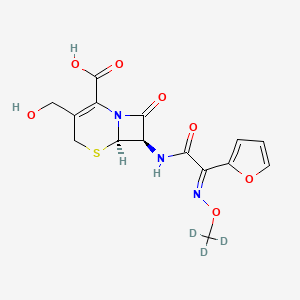
Descarbamoyl Cefuroxime-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Descarbamoyl Cefuroxime-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. The molecular formula of this compound is C15D3H12N3O7S, and it has a molecular weight of 384.379 . This compound is often used as a reference standard in analytical chemistry due to its high accuracy and reliability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Descarbamoyl Cefuroxime-d3 involves several steps, starting with the dissolution of 7-aminocephalosporanic acid (7-ACA) in water or another suitable solvent The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet industry standards for purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Descarbamoyl Cefuroxime-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Descarbamoyl Cefuroxime-d3 is widely used in various fields of scientific research:
Mécanisme D'action
Descarbamoyl Cefuroxime-d3, like cefuroxime, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are primarily related to bacterial cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefuroxime: The parent compound, used as an antibiotic.
Cefuroxime-d3: Another stable isotope-labeled version of cefuroxime.
Cefuroxime Axetil: An ester prodrug of cefuroxime, used to enhance oral bioavailability.
Uniqueness
Descarbamoyl Cefuroxime-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies .
Propriétés
Formule moléculaire |
C15H15N3O7S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9+/t10-,14-/m1/s1/i1D3 |
Clé InChI |
OUSLHGWWWMRAIG-NVBZKAFISA-N |
SMILES isomérique |
[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES canonique |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
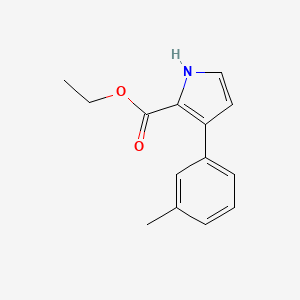
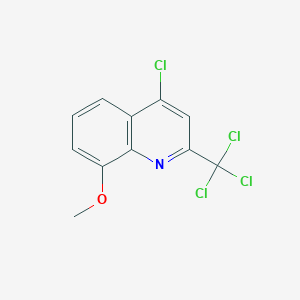
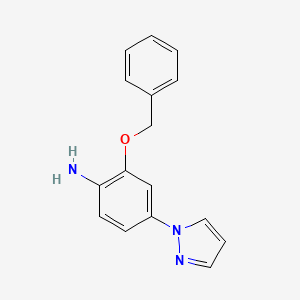
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
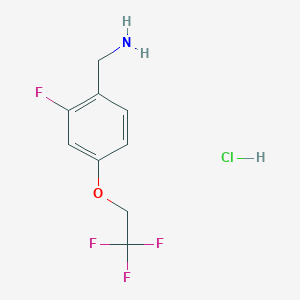


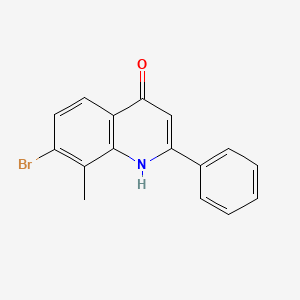
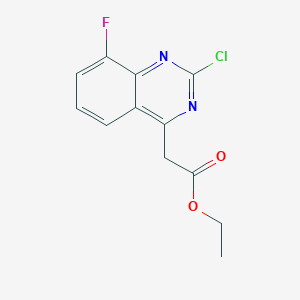

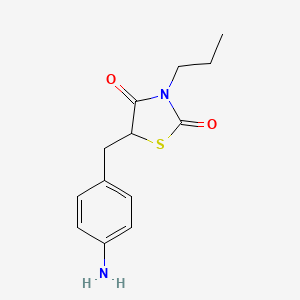
![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)
![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)
